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Compound of Interest

Compound Name: Cpi637;cpi 637

Cat. No.: B13391650

Get Quote

Executive Summary & Strategic Positioning
CPI-637 is a potent, selective small-molecule inhibitor of the CBP (CREBBP) and EP300

(p300) bromodomains.[1][2] Unlike BET inhibitors (e.g., JQ1) that target BRD4, CPI-637

specifically disrupts the "writer" complex's ability to anchor to chromatin via its bromodomain,

thereby collapsing the super-enhancer landscapes driving oncogenes like MYC and IRF4.

Critical Distinction for Researchers:

CPI-637 is the optimized chemical probe for in vitro mechanistic studies, offering high

selectivity and cellular potency (EC50 ~0.6 µM).

CPI-1612 is the structurally related clinical candidate optimized for in vivo pharmacokinetics

(oral bioavailability).

Expert Insight: Do not use CPI-637 for oral dosing in mouse xenografts due to suboptimal

bioavailability. Use CPI-637 to validate biology in cell culture, then transition to CPI-1612 for

animal efficacy studies.
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MYC-driven cancers (e.g., Multiple Myeloma, specific subsets of Prostate Cancer and AML)

rely on Super-Enhancers (SEs)—large clusters of enhancers loaded with CBP/EP300 and

BRD4—to drive massive transcriptional output.

Normal State: CBP/EP300 acetylates Histone H3 (specifically H3K18ac and H3K27ac).[3]

The CBP/EP300 bromodomain binds these acetylated lysines, creating a positive feedback

loop that anchors the HAT (Histone Acetyltransferase) machinery to the chromatin.

Inhibition: CPI-637 competitively binds the CBP/EP300 bromodomain.[1][4][5]

Collapse: This displaces CBP/EP300 from chromatin

Loss of H3K27ac

Failure to recruit BRD4

Transcriptional silencing of MYC.
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Caption: CPI-637 uncouples CBP/EP300 from chromatin, breaking the acetylation feedback

loop driving MYC.
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Protocol A: In Vitro Viability & IC50 Determination
Objective: Establish cellular potency (GI50) in MYC-dependent lines.

Materials:

Compound: CPI-637 (Store stock at 10 mM in anhydrous DMSO at -80°C).

Control:Inactive Enantiomer of CPI-637 (Essential for specificity checks; often referred to as

Compound 28-inactive).

Cell Lines:

Positive Control (Sensitive): AMO-1 (Myeloma), LNCaP (Prostate), MOLM-16 (AML).

Negative Control (Insensitive): Normal PBMCs or MYC-low lines.

Workflow:

Seeding: Plate cells in 96-well (opaque) plates.

Suspension cells: 5,000–10,000 cells/well in 90 µL media.

Adherent cells: 2,000–5,000 cells/well; allow 24h attachment.

Dosing: Prepare 10x serial dilutions of CPI-637 and the Inactive Enantiomer in media (0.1%

DMSO final).

Range: 10 µM down to 1 nM (8-point log scale).

Incubation: 72 hours (Standard) or 120 hours (Slow-growing lines).

Note: Epigenetic drugs often require longer incubation than cytotoxic chemo to manifest

phenotype.

Readout: Add CellTiter-Glo (CTG) or MTT reagent. Read Luminescence/Absorbance.

Analysis: Normalize to DMSO vehicle (100%). Fit non-linear regression (Sigmoidal dose-

response).
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Parameter
Expected Value (Sensitive
Lines)

Notes

Biochemical IC50
~0.03 µM (CBP) / 0.05 µM

(EP300)
Cell-free TR-FRET assay

Cellular EC50 (MYC) ~0.60 µM
Concentration to reduce MYC

protein by 50%

Cellular GI50 0.2 – 2.0 µM
Viability readout (Line

dependent)

Protocol B: Validating Target Engagement (Biomarkers)
Objective: Confirm that toxicity is due to CBP/EP300 inhibition and MYC suppression.

Critical Timing:

6 Hours: Loss of chromatin marks (H3K18ac, H3K27ac).

24 Hours: Loss of MYC mRNA/Protein.

48+ Hours: Apoptosis induction (PARP cleavage).

Step-by-Step:

Treatment: Treat cells with 1 µM CPI-637 (approx. 2x EC50) and 1 µM Inactive Enantiomer.

Include a DMSO control.[1][6]

Lysis:

For Histones: Acid extraction or high-salt nuclear lysis buffer is recommended to ensure

histone recovery.

For Transcription Factors: RIPA buffer with protease/phosphatase inhibitors.

Western Blot Targets:

Primary: c-MYC (Rabbit mAb), IRF4 (if Myeloma).
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Mechanism Check: H3K18ac (Specific CBP target) and H3K27ac.

Loading Control: Total Histone H3 (for chromatin marks) and GAPDH/Actin (for MYC).

Result Interpretation:

Success: Significant reduction in H3K18ac at 6h; Reduction in MYC at 24h.

Specificity Check: The Inactive Enantiomer must NOT reduce H3K18ac or MYC. If it does,

your concentration is too high (off-target toxicity).

Protocol C: Chromatin Occupancy (ChIP-qPCR)
Objective: Prove CPI-637 displaces CBP/EP300 from MYC Super-Enhancers.

Crosslinking: 1% Formaldehyde, 10 min.

Antibodies: Anti-CBP (or Anti-p300), Anti-H3K27ac.[1]

Primers: Design primers for the MYC Super-Enhancer region (often located ~1.7Mb

downstream in Myeloma, or lineage-specific enhancers).

Data: Calculate % Input.

Expectation: CPI-637 treatment reduces CBP signal at the enhancer significantly

compared to vehicle/inactive control.

In Vivo Guidelines (Read Carefully)
WARNING: CPI-637 is not optimized for oral bioavailability in rodents. It has high clearance

and moderate solubility.

Recommendation: For animal studies (xenografts), utilize CPI-1612.[7] CPI-1612 is the

structural evolution of CPI-637 designed for oral delivery.

If you MUST use CPI-637 in vivo (e.g., Intratumoral or IP proof-of-concept):

Vehicle: 10% DMSO + 10% Tween-80 + 80% Water (or Saline).
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Route: IP (Intraperitoneal).

Frequency: BID (Twice daily) due to short half-life.

Dose: 25–50 mg/kg (Titration required).

Preferred Approach (CPI-1612):

Dose: 0.5 mg/kg – 5 mg/kg Oral (PO).

Vehicle: 0.5% Methylcellulose / 0.1% Tween-80.
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Caption: Experimental pipeline emphasizing the switch to CPI-1612 for in vivo efficacy studies.
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Issue Probable Cause Solution

No drop in MYC levels Timepoint too early or late

Check MYC at 12h, 24h, and

48h. MYC has a short half-life;

timing is critical.

Inactive Control is toxic Off-target effects

Ensure dose is < 5 µM. If toxic

at 1 µM, cell line may be

hypersensitive to general

chemical stress.

Precipitation in media Low solubility

Do not exceed 0.1% DMSO

final. Pre-warm media. Add

dropwise while vortexing.

Weak H3K18ac signal Poor histone extraction

Use acid extraction protocol

(0.2N HCl) rather than whole

cell lysis (RIPA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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